Autotaxin (ATX) Inhibition Potency of the Thieno[3,4-c]pyrazole Acetamide Scaffold
In the 'Hit to Lead' optimization study by Stylianaki et al., the thieno[3,4-c]pyrazole scaffold exhibited ATX inhibition with IC50 values for the most potent derivatives ranging between 0.9 and 2.0 μM, with one optimized compound achieving an IC50 of 0.33 μM [1]. This establishes the baseline for the scaffold's potency, though our target compound's specific value has not been head-to-head reported against this benchmark.
| Evidence Dimension | ATX enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Not reported for CAS 887223-73-6 in primary literature |
| Comparator Or Baseline | Related thieno[3,4-c]pyrazole acetamides (IC50: 0.9–2.0 μM, best 0.33 μM) |
| Quantified Difference | Unknown; scaffold class potency range established as <3 μM |
| Conditions | Recombinant human ATX enzymatic assay (FS-3 fluorogenic substrate) |
Why This Matters
Establishes the scaffold's proven tractability for ATX inhibition, informing procurement decisions for SAR studies where the 2-methoxy substituent is a key variable.
- [1] Stylianaki, E.-A., Magkrioti, C., Ladopoulou, E. M., et al. (2023). 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. European Journal of Medicinal Chemistry, 249, 115130. PMID: 36702053. View Source
